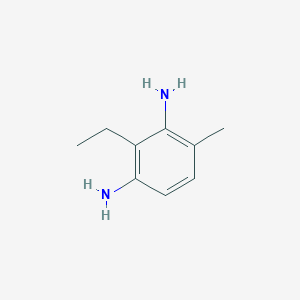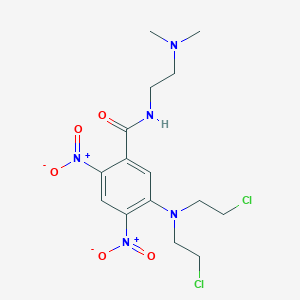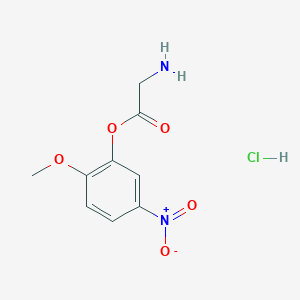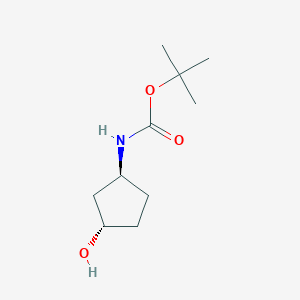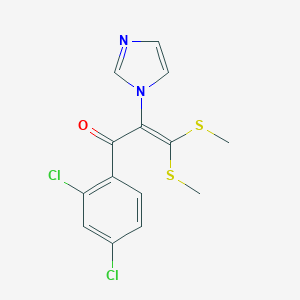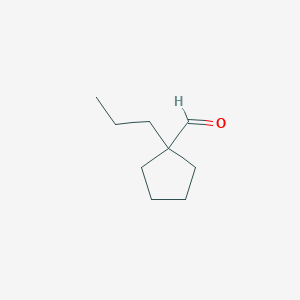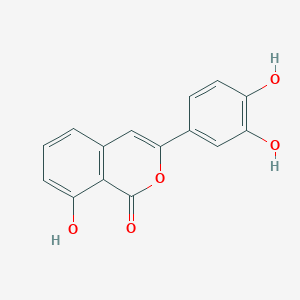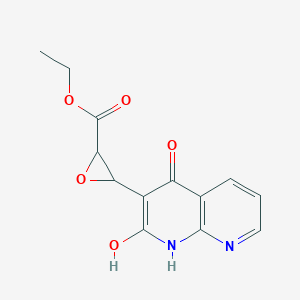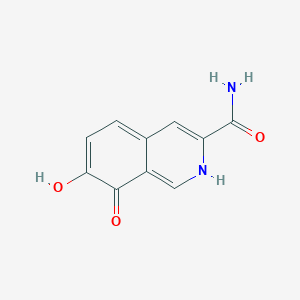
7,8-Dihydroxyisoquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-Dihydroxyisoquinoline-3-carboxamide, also known as PHCCC, is a synthetic compound that has been extensively studied in recent years for its potential therapeutic applications. It belongs to the class of NMDA receptor positive allosteric modulators and has been shown to enhance synaptic plasticity and improve learning and memory in animal models.
Mécanisme D'action
7,8-Dihydroxyisoquinoline-3-carboxamide acts as a positive allosteric modulator of the NMDA receptor, which is a type of glutamate receptor that plays a critical role in synaptic plasticity and learning and memory. 7,8-Dihydroxyisoquinoline-3-carboxamide enhances the activity of the NMDA receptor by binding to a specific site on the receptor, which increases the affinity of the receptor for glutamate and prolongs the duration of the receptor activation.
Effets Biochimiques Et Physiologiques
7,8-Dihydroxyisoquinoline-3-carboxamide has been shown to enhance synaptic plasticity and long-term potentiation (LTP) in the hippocampus, which is a brain region that is critical for learning and memory. It has also been found to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. 7,8-Dihydroxyisoquinoline-3-carboxamide has neuroprotective effects against glutamate-induced excitotoxicity and oxidative stress, which are implicated in the pathogenesis of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
7,8-Dihydroxyisoquinoline-3-carboxamide has several advantages as a research tool, including its ability to enhance synaptic plasticity and improve cognitive function in animal models. It has also been found to have neuroprotective effects against glutamate-induced excitotoxicity and oxidative stress. However, there are some limitations to using 7,8-Dihydroxyisoquinoline-3-carboxamide in lab experiments, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on 7,8-Dihydroxyisoquinoline-3-carboxamide, including its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Further studies are needed to determine its safety and efficacy in humans. Additionally, the development of more potent and selective NMDA receptor positive allosteric modulators may lead to the discovery of new treatments for neurological disorders.
Méthodes De Synthèse
7,8-Dihydroxyisoquinoline-3-carboxamide can be synthesized using a multi-step process involving the reaction of 3,4-dihydroxybenzaldehyde with 3-aminophthalic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form an intermediate Schiff base. The Schiff base is then reduced with sodium borohydride to produce 7,8-Dihydroxyisoquinoline-3-carboxamide.
Applications De Recherche Scientifique
7,8-Dihydroxyisoquinoline-3-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to enhance synaptic plasticity and improve learning and memory in animal models. 7,8-Dihydroxyisoquinoline-3-carboxamide has also been found to have neuroprotective effects against glutamate-induced excitotoxicity and oxidative stress.
Propriétés
Numéro CAS |
146515-43-7 |
|---|---|
Nom du produit |
7,8-Dihydroxyisoquinoline-3-carboxamide |
Formule moléculaire |
C10H8N2O3 |
Poids moléculaire |
204.18 g/mol |
Nom IUPAC |
7,8-dihydroxyisoquinoline-3-carboxamide |
InChI |
InChI=1S/C10H8N2O3/c11-10(15)7-3-5-1-2-8(13)9(14)6(5)4-12-7/h1-4,13-14H,(H2,11,15) |
Clé InChI |
LNFUYCYNJSQSHC-UHFFFAOYSA-N |
SMILES isomérique |
C1=C2C=C(NC=C2C(=O)C(=C1)O)C(=O)N |
SMILES |
C1=CC(=C(C2=CN=C(C=C21)C(=O)N)O)O |
SMILES canonique |
C1=C2C=C(NC=C2C(=O)C(=C1)O)C(=O)N |
Synonymes |
3-Isoquinolinecarboxamide, 7,8-dihydroxy- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



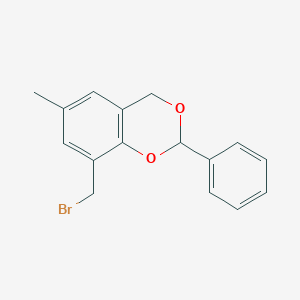
![4-ethenoxybutyl N-[6-(4-ethenoxybutoxycarbonylamino)hexyl]carbamate](/img/structure/B115770.png)
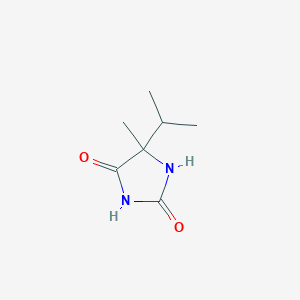
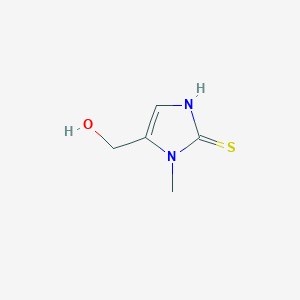
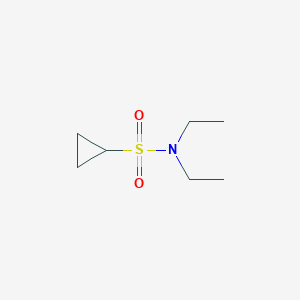
![Hexanoic acid, 6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B115780.png)
